3-(methylsulfonyl)-1,3-benzothiazol-2(3H)-one
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Overview
Description
3-(Methylsulfonyl)-1,3-benzothiazol-2(3H)-one is an organic compound belonging to the benzothiazole family. This compound is characterized by a benzothiazole ring substituted with a methylsulfonyl group at the 3-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfonyl)-1,3-benzothiazol-2(3H)-one typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide or other suitable reagents.
Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonylation reactions. A common method involves the reaction of the benzothiazole core with methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
3-(Methylsulfonyl)-1,3-benzothiazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(methylsulfonyl)-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound without the methylsulfonyl group.
2-Methylbenzothiazole: A similar compound with a methyl group at the 2-position.
3-Methylbenzothiazole: A similar compound with a methyl group at the 3-position.
Uniqueness
3-(Methylsulfonyl)-1,3-benzothiazol-2(3H)-one is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it a valuable scaffold in medicinal chemistry and other applications.
Properties
Molecular Formula |
C8H7NO3S2 |
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Molecular Weight |
229.3 g/mol |
IUPAC Name |
3-methylsulfonyl-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H7NO3S2/c1-14(11,12)9-6-4-2-3-5-7(6)13-8(9)10/h2-5H,1H3 |
InChI Key |
UFANXBFEFSUGQV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C2=CC=CC=C2SC1=O |
Origin of Product |
United States |
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